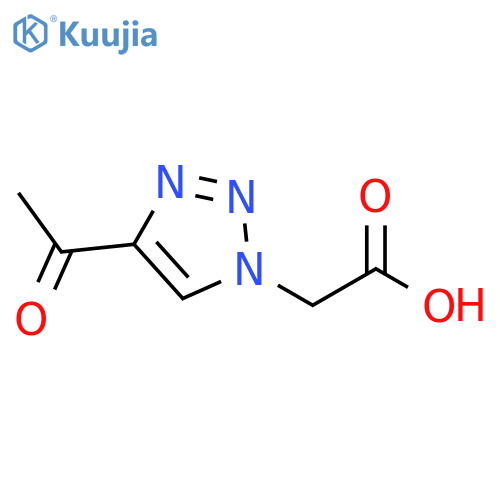Cas no 1368356-52-8 (2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetic acid)
2-(4-アセチル-1H-1,2,3-トリアゾール-1-イル)酢酸は、トリアゾール環とカルボン酸基を有する有機化合物です。この化合物は、高い反応性と多様な官能基を備えており、医薬品中間体や材料科学分野での応用が期待されます。特に、トリアゾール環の特性により、生体適合性や安定性に優れています。また、カルボン酸基の存在により、他の分子との結合や修飾が容易で、高分子材料や薬剤の合成において有用です。その構造的特徴から、精密有機合成や機能性材料の開発において重要な役割を果たす可能性があります。

1368356-52-8 structure
商品名:2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetic acid
2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetic acid
- Z1416198304
- 2-(4-acetyltriazol-1-yl)acetic acid
- AKOS022711737
- EN300-149291
- 2-(4-acetyl-1H-1,2,3-triazol-1-yl)aceticacid
- F84385
- 1368356-52-8
-
- インチ: 1S/C6H7N3O3/c1-4(10)5-2-9(8-7-5)3-6(11)12/h2H,3H2,1H3,(H,11,12)
- InChIKey: OBZRUKCCCCPIRA-UHFFFAOYSA-N
- ほほえんだ: N1(CC(O)=O)C=C(C(C)=O)N=N1
計算された属性
- せいみつぶんしりょう: 169.04874109g/mol
- どういたいしつりょう: 169.04874109g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 206
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.6
- トポロジー分子極性表面積: 85.1Ų
2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-149291-0.25g |
2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetic acid |
1368356-52-8 | 95.0% | 0.25g |
$281.0 | 2025-02-21 | |
| Enamine | EN300-149291-0.05g |
2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetic acid |
1368356-52-8 | 95.0% | 0.05g |
$132.0 | 2025-02-21 | |
| Enamine | EN300-149291-0.5g |
2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetic acid |
1368356-52-8 | 95.0% | 0.5g |
$443.0 | 2025-02-21 | |
| Enamine | EN300-149291-10g |
2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetic acid |
1368356-52-8 | 95% | 10g |
$2440.0 | 2023-11-13 | |
| Enamine | EN300-149291-0.1g |
2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetic acid |
1368356-52-8 | 95.0% | 0.1g |
$197.0 | 2025-02-21 | |
| Enamine | EN300-149291-1.0g |
2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetic acid |
1368356-52-8 | 95.0% | 1.0g |
$568.0 | 2025-02-21 | |
| Chemenu | CM461542-500mg |
2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetic acid |
1368356-52-8 | 95%+ | 500mg |
$498 | 2023-02-02 | |
| Enamine | EN300-149291-5.0g |
2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetic acid |
1368356-52-8 | 95.0% | 5.0g |
$1644.0 | 2025-02-21 | |
| Chemenu | CM461542-250mg |
2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetic acid |
1368356-52-8 | 95%+ | 250mg |
$326 | 2023-02-02 | |
| Enamine | EN300-149291-250mg |
2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetic acid |
1368356-52-8 | 95.0% | 250mg |
$281.0 | 2023-09-28 |
2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetic acid 関連文献
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955
-
Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
-
5. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
1368356-52-8 (2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetic acid) 関連製品
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
